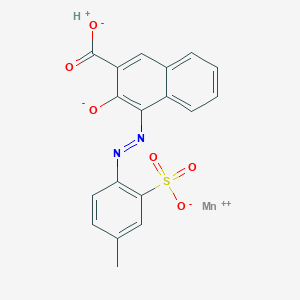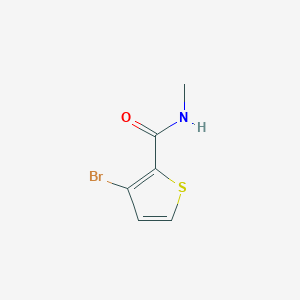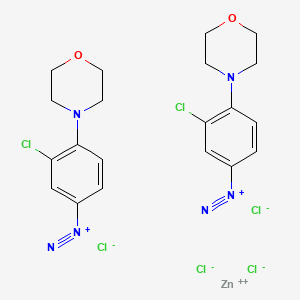
zinc;3-chloro-4-morpholin-4-ylbenzenediazonium;tetrachloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc;3-chloro-4-morpholin-4-ylbenzenediazonium;tetrachloride is a complex chemical compound that combines zinc with a diazonium salt. This compound is notable for its unique structure, which includes a morpholine ring and a chloro-substituted benzene ring. It is used in various scientific and industrial applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;3-chloro-4-morpholin-4-ylbenzenediazonium;tetrachloride typically involves the diazotization of 3-chloro-4-morpholin-4-ylbenzeneamine followed by the reaction with zinc chloride. The process can be summarized as follows:
Diazotization: The primary amine group of 3-chloro-4-morpholin-4-ylbenzeneamine is converted to a diazonium salt using sodium nitrite and hydrochloric acid at low temperatures (0-5°C).
Formation of Tetrachloride: The resulting diazonium salt is then reacted with zinc chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety.
化学反応の分析
Types of Reactions
Zinc;3-chloro-4-morpholin-4-ylbenzenediazonium;tetrachloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents like potassium iodide, copper(I) chloride, and sodium hydroxide are commonly used.
Coupling: Phenols and aromatic amines in the presence of a base (e.g., sodium hydroxide) are typical reagents.
Reduction: Reducing agents such as sodium sulfite or stannous chloride are used.
Major Products
Substitution: Products include 3-chloro-4-morpholin-4-ylbenzene derivatives.
Coupling: Azo compounds with various substituents.
Reduction: 3-chloro-4-morpholin-4-ylbenzeneamine.
科学的研究の応用
Zinc;3-chloro-4-morpholin-4-ylbenzenediazonium;tetrachloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds.
Biology: Employed in labeling and detection techniques due to its reactivity with nucleophiles.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of zinc;3-chloro-4-morpholin-4-ylbenzenediazonium;tetrachloride involves its reactivity with nucleophiles. The diazonium group is highly electrophilic, allowing it to react with various nucleophiles to form new compounds. This reactivity is harnessed in coupling reactions to create complex molecules.
類似化合物との比較
Similar Compounds
- Zinc;4-chloro-3-morpholin-4-ylbenzenediazonium;tetrachloride
- Zinc;3-bromo-4-morpholin-4-ylbenzenediazonium;tetrachloride
- Zinc;3-chloro-4-piperidin-4-ylbenzenediazonium;tetrachloride
Uniqueness
Zinc;3-chloro-4-morpholin-4-ylbenzenediazonium;tetrachloride is unique due to the presence of the morpholine ring, which imparts specific reactivity and stability. The chloro-substitution on the benzene ring also influences its chemical behavior, making it distinct from other similar compounds.
特性
CAS番号 |
67828-65-3 |
|---|---|
分子式 |
C20H22Cl6N6O2Zn |
分子量 |
656.5 g/mol |
IUPAC名 |
zinc;3-chloro-4-morpholin-4-ylbenzenediazonium;tetrachloride |
InChI |
InChI=1S/2C10H11ClN3O.4ClH.Zn/c2*11-9-7-8(13-12)1-2-10(9)14-3-5-15-6-4-14;;;;;/h2*1-2,7H,3-6H2;4*1H;/q2*+1;;;;;+2/p-4 |
InChIキー |
QZTLWSFQGBGQLX-UHFFFAOYSA-J |
正規SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+]#N)Cl.C1COCCN1C2=C(C=C(C=C2)[N+]#N)Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


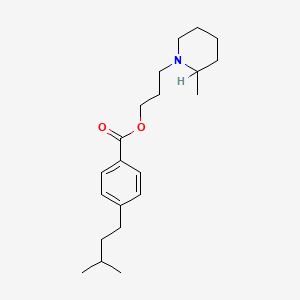
![(E)-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13779842.png)
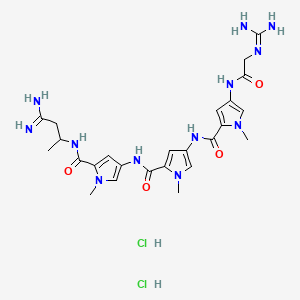
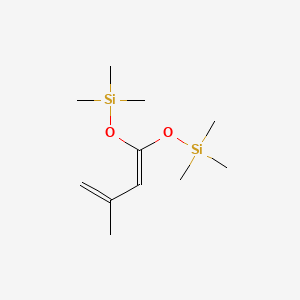
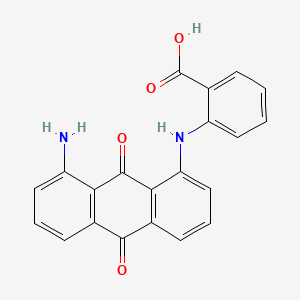
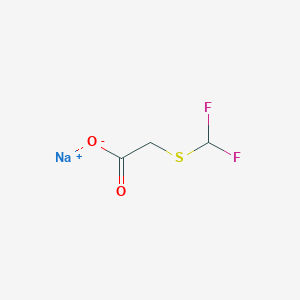
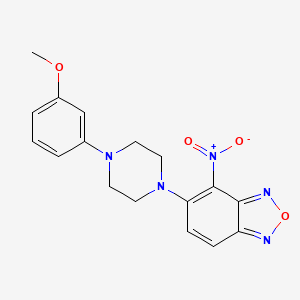
![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethoxyphenyl]-](/img/structure/B13779859.png)

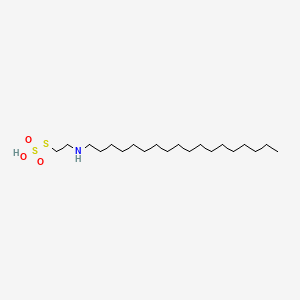
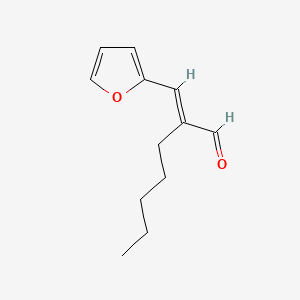
![4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13779876.png)
